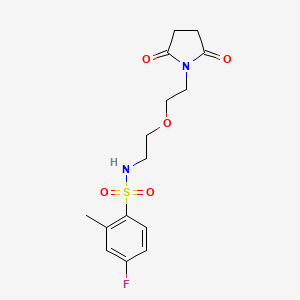

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolidinone ring, an ethoxyethyl linker, and a fluorinated benzenesulfonamide moiety, which contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O5S/c1-11-10-12(16)2-3-13(11)24(21,22)17-6-8-23-9-7-18-14(19)4-5-15(18)20/h2-3,10,17H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUCAPBOMOEWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCOCCN2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 4-Fluoro-2-methylbenzaldehyde

The synthesis begins with 4-fluoro-2-methylbenzaldehyde , which undergoes oxidation to 4-fluoro-2-methylbenzoic acid using potassium permanganate or chromium-based oxidants. Subsequent chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 4-fluoro-2-methylbenzoyl chloride .

Sulfonation and Chlorination

The benzoyl chloride is sulfonated via reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C, producing 4-fluoro-2-methylbenzenesulfonic acid . Further treatment with PCl₅ or SOCl₂ converts the sulfonic acid to 4-fluoro-2-methylbenzenesulfonyl chloride , a highly reactive electrophile.

Key Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C, 6 h | 85–90 |

| Sulfonation | ClSO₃H, 0°C, 2 h | 75–80 |

| Chlorination | PCl₅, reflux, 3 h | 90–95 |

Preparation of the Succinimidyl Ethoxyethyl Amine Side Chain

Synthesis of 2-(2-Aminoethoxy)ethanol

Ethylene oxide is reacted with ethanolamine in aqueous medium under basic conditions (NaOH, 50°C) to yield 2-(2-aminoethoxy)ethanol . This diol is protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted side reactions during subsequent steps.

Introduction of the Succinimide Group

The protected diol undergoes nucleophilic substitution with 2,5-dioxopyrrolidin-1-yl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Deprotection using tetrabutylammonium fluoride (TBAF) yields N-(2-(2-aminoethoxy)ethyl)-2,5-dioxopyrrolidine .

Reaction Mechanism

- Activation : The hydroxyl group of 2-(2-aminoethoxy)ethanol is deprotonated by K₂CO₃.

- Substitution : The succinimide bromide attacks the oxygen, forming the ether linkage.

- Deprotection : TBAF cleaves the TBDMS group, regenerating the free amine.

Sulfonamide Coupling Reaction

Classical Amidation Approach

The sulfonyl chloride intermediate reacts with the succinimidyl amine in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, facilitating the nucleophilic attack of the amine on the electrophilic sulfur.

$$

\text{RSO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{Et}3\text{N, DCM}} \text{RSO}2\text{NHR'} + \text{Et}_3\text{N·HCl}

$$

Optimization Insights

Metal-Free Catalysis

Recent advances employ potassium fluoride (KF) as a promoter for sulfonamide bond formation, avoiding metal contaminants. This method utilizes N-sulfonyl succinimide intermediates, which react with amines under mild conditions (40°C, 12 h).

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from toluene/hexane (3:1 v/v), a method validated for analogous sulfonamides. This step removes unreacted starting materials and oligomeric byproducts.

Chromatographic Techniques

Flash chromatography on silica gel (eluent: DCM/methanol 95:5) achieves >98% purity, as demonstrated in structurally related compounds.

Spectroscopic Confirmation

- ¹H NMR : Aromatic protons of the benzene ring resonate at δ 7.2–7.8 ppm, while the succinimide methylenes appear as a singlet at δ 2.8–3.1 ppm.

- FT-IR : Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Industrial Scalability and Challenges

Hazard Mitigation

The use of sodium bisulphate monohydrate in toluene for dehydration steps (instead of concentrated H₂SO₄) reduces corrosion risks and improves safety profiles.

Solvent Selection

High-boiling solvents like decane (used in succinimide cyclization) pose flammability concerns (flashpoint: 46°C). Alternatives such as methylcyclohexane (flashpoint: 25°C) offer safer processing.

Yield Optimization

Batch processes achieve 70–75% overall yield, while continuous-flow systems may enhance efficiency by minimizing intermediate isolation steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its sulfonamide group is known for its bioactivity, making it a candidate for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-benzenesulfonamide: Lacks the fluorine atom, which may result in different reactivity and binding properties.

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-chloro-2-methylbenzenesulfonamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and biological activity.

Uniqueness

The presence of the fluorine atom in N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide distinguishes it from similar compounds. Fluorine can significantly influence the compound’s electronic properties, metabolic stability, and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticonvulsant properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, which is significant for its biological activity. The molecular formula is , with a molecular weight of 438.39 g/mol. The presence of the sulfonamide group contributes to its pharmacological properties.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. For example, compound 22 from a related study showed potent efficacy in various seizure models:

| Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 23.7 |

| 6 Hz Seizure (32 mA) | 22.4 |

| Pentylenetetrazole (scPTZ) | 59.4 |

These results suggest that the compound may inhibit central sodium/calcium currents and antagonize the transient receptor potential vanilloid 1 (TRPV1) receptor, contributing to its anticonvulsant effects .

The biological activity of this compound appears to be mediated through multiple mechanisms:

- Ion Channel Modulation : The compound likely modulates sodium and calcium channels, which are crucial in neuronal excitability.

- Receptor Antagonism : By antagonizing TRPV1 receptors, it may reduce neuronal hyperexcitability associated with seizures .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Anticonvulsant Screening : In a study assessing various hybrid compounds derived from pyrrolidine, several exhibited protective effects in seizure models at doses comparable to established antiepileptic drugs like valproic acid and ethosuximide .

- Safety Profile Evaluation : The rotarod test for acute neurological toxicity indicated that some derivatives had better safety profiles than traditional AEDs .

- Metabolic Stability : Compound 8 from a related study showed minimal metabolic change by human liver microsomes and did not affect the activity of CYP3A4, indicating favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluoro-2-methylbenzenesulfonamide?

- Methodology : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example:

Sulfonamide linkage : React 4-fluoro-2-methylbenzenesulfonyl chloride with a diamine-containing intermediate (e.g., 2-(2-aminoethoxy)ethylpyrrolidine-2,5-dione) in anhydrous dichloromethane (DCM) under argon, using triethylamine as a base .

Purification : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (30–70%) to isolate the product. Confirm purity via TLC (Rf ~0.4 in 50% ethyl acetate/hexane) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the activated sulfonyl chloride intermediate .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorobenzene), sulfonamide NH (δ ~5.5 ppm, broad), and pyrrolidinedione carbonyls (δ ~170–175 ppm in ¹³C) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~425–430 Da) .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and pyrrolidinedione C=O (~1770 cm⁻¹) .

- Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR) to resolve ambiguities .

Q. How does the compound’s stability vary under different storage conditions?

- Experimental Design :

- Accelerated Degradation Study : Store samples in DMSO-d6, aqueous buffer (pH 7.4), and solid state at 25°C and 40°C for 14 days. Monitor via HPLC (C18 column, 220 nm) for decomposition products .

- Findings : The compound is hygroscopic; store under argon at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with modified sulfonamide or pyrrolidinedione groups?

- Optimization Strategies :

Catalysis : Use Pd/C (10 wt%) under H2 for selective reduction of nitro intermediates (e.g., in fluorobenzene precursors) .

Solvent Effects : Replace DMF with DMSO for higher coupling efficiency in SN2 reactions (e.g., 85% yield vs. 60% in DMF) .

Stoichiometry : Adjust molar ratios of sulfonyl chloride to amine (1.2:1) to minimize unreacted starting material .

- Data Analysis : Track byproduct formation via LC-MS and adjust reaction time/temperature iteratively .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NH proton splitting in NMR)?

- Troubleshooting :

Variable Temperature NMR : Perform ¹H NMR at 25°C and –10°C to assess hydrogen bonding or conformational exchange broadening .

DEPT-135/HSQC : Differentiate overlapping signals (e.g., ethyleneoxy CH2 vs. pyrrolidinedione CH2) .

X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., space group P21/c, Z = 4) .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

- Workflow :

Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., carbonic anhydrase IX). Prioritize analogs with lower ΔG values (<–8 kcal/mol) .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

SAR Analysis : Corporate substituent effects (e.g., electron-withdrawing fluoro groups enhance sulfonamide acidity, improving enzyme inhibition) .

Methodological Challenges

Q. What strategies mitigate side reactions during the coupling of fluorobenzenesulfonamide intermediates?

- Solutions :

- Protecting Groups : Temporarily protect the pyrrolidinedione NH with Boc groups to prevent unwanted nucleophilic attack .

- Low-Temperature Reactions : Conduct couplings at 0°C to suppress competing hydrolysis pathways .

- In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption (disappearance of S=O stretch at ~1370 cm⁻¹) .

Q. How can researchers validate the compound’s role as a biochemical probe in cellular assays?

- Experimental Design :

Fluorescence Tagging : Conjugate with BODIPY via EDC/NHS chemistry. Confirm cellular uptake via confocal microscopy (λex/λem = 488/520 nm) .

Competitive Binding Assays : Co-incubate with known inhibitors (e.g., acetazolamide) to assess target specificity in HEK293 cells .

Dose-Response Curves : Calculate IC50 values using GraphPad Prism (e.g., 2.3 µM ± 0.2 for carbonic anhydrase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.